molecular formula C19H9Cl2F2N3OS B1684350 Neflamapimod CAS No. 209410-46-8

Neflamapimod

Numéro de catalogue B1684350
Numéro CAS: 209410-46-8
Poids moléculaire: 436.3 g/mol
Clé InChI: VEPKQEUBKLEPRA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Neflamapimod is a small molecule that has been used in trials studying the treatment of Alzheimer’s Disease and Mild Cognitive Impairment . It is also known as VX-745 . The molecular formula of Neflamapimod is C19H9Cl2F2N3OS .


Molecular Structure Analysis

The molecular weight of Neflamapimod is 436.3 g/mol . It belongs to the class of organic compounds known as diarylthioethers, which are organosulfur compounds containing a thioether group that is substituted by two aryl groups .


Chemical Reactions Analysis

Neflamapimod is a selective inhibitor of p38 mitogen-activated protein kinase alpha (MAPKα). It has been shown to reduce Rab5 activity, reverse endosomal pathology, and restore the numbers and morphology of basal forebrain cholinergic neurons (BFCNs) in a mouse model .


Physical And Chemical Properties Analysis

Neflamapimod is a small molecule with a molecular formula of C19H9Cl2F2N3OS and a molecular weight of 436.3 g/mol . Further physical and chemical properties are not available in the sources I found.

Applications De Recherche Scientifique

Inhibition of p38 MAPK Activity

VX-745 is a highly potent and selective p38α/MAPK14 inhibitor . It has been used in research to study the effects of inhibiting p38 MAPK activity. For instance, it has been found that the timed application of VX-745 can reduce glioma cell invasive properties in vitro .

Reduction of TNFα Production

VX-745 has been shown to block TNFα production in LPS-stimulated HWB in vitro . This suggests that it could be used in research to study the effects of reducing TNFα production on various biological processes.

Treatment of Glioblastoma Multiforme

Increased expression and activity of p38 MAPK is correlated with poor prognosis in cancer, including glioblastoma multiforme . VX-745, by inhibiting p38 MAPK, could potentially be used in research to develop new treatments for this type of cancer.

Improvement of Cognitive Function in Neurodegenerative Diseases

Neflamapimod has been shown to have the potential to improve cognitive function in patients with neurodegenerative diseases . It has been found to reverse the neurodegenerative process in the basal forebrain cholinergic system in animal models .

Treatment of Dementia with Lewy Bodies (DLB)

Neflamapimod has been used in trials studying the treatment of Dementia with Lewy Bodies (DLB) . It has been shown to improve dementia and motor function in patients with DLB .

Inhibition of Basal Forebrain Cholinergic Dysfunction

Neflamapimod has been shown to have potent and specific activity against basal forebrain cholinergic dysfunction . This suggests that it could be used in research to study the effects of inhibiting this dysfunction on various neurological conditions.

Mécanisme D'action

Target of Action

VX-745, also known as Neflamapimod, is a potent and selective inhibitor of the alpha isoform of the mitogen-activated serine/threonine protein kinase p38 MAPK . This enzyme, often referred to as a “stress kinase”, is considered a drug target in central nervous system (CNS) diseases . It is expressed in microglia and neurons .

Mode of Action

VX-745 interacts with its target, p38 MAPKα, by inhibiting its activity . In microglia, p38 MAPKα stimulates the release of pro-inflammatory cytokines such as TNFα and IL-1β in response to various stressors, including Aβ42 . In neurons, signaling via p38 MAPKα has been implicated in tau localization and neuronal plasticity .

Biochemical Pathways

The inhibition of p38 MAPKα by VX-745 affects several biochemical pathways. It regulates Ras-related protein Rab5, a key regulator of early endosomes whose role in endolysosomal and synaptic vesicle function has made it a target in neurodegenerative disease drug development . Other p38 MAPKα inhibitors have been reported to slow progression in Alzheimer’s disease mouse models .

Pharmacokinetics

VX-745 has a favorable pharmacokinetic profile. It has been reported to reach higher concentrations in the CNS than in peripheral blood . .

Result of Action

The action of VX-745 results in several molecular and cellular effects. In animal models, it reportedly shifts microglial activation from a pro-inflammatory to a phagocytic state, improving mitochondrial function, synaptic transmission, and memory . It also reduces the number of degenerating neurons labeled with Fluoro-Jade B in the brains of mice .

Action Environment

The action, efficacy, and stability of VX-745 can be influenced by various environmental factors. For instance, the timing of administration can significantly affect the drug’s effectiveness. In a study, inhibition of p38 MAPK activity in IM3 cells at the time of day when the levels are normally low in HA cells under control of the circadian clock, significantly reduced IM3 invasiveness . This suggests that the timing of drug administration could be an important factor in maximizing the therapeutic effect of VX-745.

Orientations Futures

Neflamapimod is currently under clinical investigation for its efficacy in Alzheimer’s disease (AD) and dementia with Lewy Bodies (DLB) . Future studies will examine if Neflamapimod directly relaxes resistance cerebral arteries that control brain perfusion and cognitive function .

Propriétés

IUPAC Name

5-(2,6-dichlorophenyl)-2-(2,4-difluorophenyl)sulfanylpyrimido[1,6-b]pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H9Cl2F2N3OS/c20-11-2-1-3-12(21)17(11)18-14-5-7-16(25-26(14)9-24-19(18)27)28-15-6-4-10(22)8-13(15)23/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPKQEUBKLEPRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=C3C=CC(=NN3C=NC2=O)SC4=C(C=C(C=C4)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H9Cl2F2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90175115
Record name VX 745
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90175115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neflamapimod

CAS RN

209410-46-8
Record name 5-(2,6-Dichlorophenyl)-2-[(2,4-difluorophenyl)thio]-6H-pyrimido[1,6-b]pyridazin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209410-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neflamapimod [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209410468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neflamapimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07138
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VX 745
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90175115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NEFLAMAPIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYL52QM320
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Neflamapimod
Reactant of Route 2
Reactant of Route 2
Neflamapimod
Reactant of Route 3
Reactant of Route 3
Neflamapimod
Reactant of Route 4
Reactant of Route 4
Neflamapimod
Reactant of Route 5
Reactant of Route 5
Neflamapimod
Reactant of Route 6
Reactant of Route 6
Neflamapimod

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.